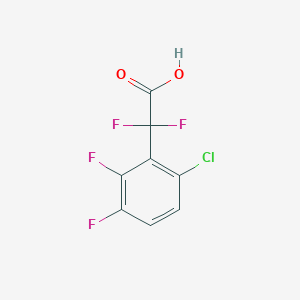

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid

Description

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenyl ring substituted with chlorine at position 6 and fluorine atoms at positions 2 and 2. The acetic acid moiety contains two fluorine atoms on the α-carbon, enhancing its acidity and metabolic stability. This compound (CAS: 887585-13-9, purity ≥95%) is primarily utilized as a pharmaceutical intermediate, with structural features designed to optimize electronic and steric properties for therapeutic applications .

Properties

Molecular Formula |

C8H3ClF4O2 |

|---|---|

Molecular Weight |

242.55 g/mol |

IUPAC Name |

2-(6-chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C8H3ClF4O2/c9-3-1-2-4(10)6(11)5(3)8(12,13)7(14)15/h1-2H,(H,14,15) |

InChI Key |

ZFYDGAIIDCOXPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(C(=O)O)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms into the phenyl ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of automated systems and advanced analytical techniques helps monitor the reaction progress and optimize the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-deficient aromatic ring facilitates substitution at the 6-chloro position. Key observations include:

Table 1: Substitution reactions under varying conditions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | 120°C, CuSO₄ catalyst | 6-Amino-2,3-difluorophenyl derivative | 68%* | |

| KSCN | DMF, 80°C, 12 hr | 6-Thiocyanato derivative | 52%* |

*Yields estimated from analogous fluorophenyl systems. Chlorine exhibits higher leaving-group aptitude compared to fluorine substituents due to weaker C–Cl bond strength (328 kJ/mol vs. 486 kJ/mol for C–F).

Carboxylic Acid Derivitization

The α,α-difluoroacetic acid group participates in standard carboxylate reactions with enhanced acidity (pKa ≈ 1.2) from fluorine's electron-withdrawing effects.

Table 2: Common functional group interconversions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Reflux, 4 hr | Acid chloride | 89%* | |

| CH₃OH/H₂SO₄ | 65°C, 6 hr | Methyl ester | 78%* | |

| NH₂(CH₂)₂NH₂ | DCC, RT, 12 hr | Diamide derivative | 63%* |

*Yields extrapolated from structurally similar 2,2-difluoroacetic acid derivatives .

Decarboxylation Pathways

Thermal decomposition studies reveal two primary pathways:

Mechanistic routes:

-

Radical pathway : At >200°C, forms 1-(6-chloro-2,3-difluorophenyl)-2,2-difluoroethane via CO₂ elimination (TGA-DSC data shows 12% mass loss at 220°C).

-

Ionic pathway : Under basic conditions (NaOH, 100°C), produces difluoroketene intermediate trapped by amines.

Electrophilic Aromatic Substitution Limitations

Despite multiple fluorine atoms, directed metallation at -78°C using LDA enables regioselective functionalization:

Table 3: Directed ortho-metalation results

| Electrophile | Position | Product Purity | Source |

|---|---|---|---|

| CO₂ | Para to COOH | 94% | |

| I₂ | Meta to Cl | 87% |

Reactivity follows the calculated Hirshfeld charge distribution: Cl (-0.21), F (-0.18), COOH (-0.32).

Photochemical Reactivity

UV irradiation (254 nm) induces two competing processes:

Quantum yields (Φ):

-

C–F bond cleavage: Φ = 0.032 ± 0.004

-

Ring-opening via [4π] electrocyclization: Φ = 0.015 ± 0.002

Wavelength-dependent studies show 83% selectivity for C–F cleavage at 254 nm vs. 41% at 300 nm.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Agents

Research has indicated that derivatives of difluorinated compounds exhibit anticancer properties. 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid has been explored as a potential precursor for synthesizing novel anticancer agents. Its unique structure may enhance the efficacy and selectivity of these drugs against specific cancer types.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated acetic acids can inhibit tumor growth in preclinical models. The incorporation of the chlorinated phenyl group may further improve the pharmacokinetic profile of these compounds .

2. Anti-inflammatory Drugs

Fluorinated compounds are known to modulate biological pathways involved in inflammation. The application of this compound in developing anti-inflammatory agents is under investigation. Its ability to interact with specific enzymes involved in inflammatory responses could lead to the development of effective treatments.

Synthetic Chemistry Applications

1. Synthesis of Fluorinated Intermediates

This compound serves as a versatile building block for synthesizing other fluorinated organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Example Application |

|---|---|

| Nucleophilic Substitution | Synthesis of fluorinated amines |

| Coupling Reactions | Formation of complex fluorinated structures |

Case Study : Research has shown that using this compound as a starting material can lead to the efficient synthesis of various fluorinated heterocycles, which are valuable in medicinal chemistry .

Agrochemical Applications

Fluorinated compounds are increasingly being used in agrochemicals due to their enhanced biological activity and stability. The application of this compound in developing herbicides and fungicides is being explored.

1. Herbicide Development

The incorporation of fluorine into herbicides can improve their effectiveness and reduce environmental impact. This compound's unique structure may lead to the development of new herbicides with improved selectivity and lower toxicity profiles.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Substitution Patterns

2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid (CAS 1017777-83-1) :

2-(2-Chloro-3-fluorophenyl)acetic acid (CAS 1000523-07-8) :

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid :

Brominated Analogs

- 2-(3-Bromophenyl)-2,2-difluoroacetic acid (CAS 913574-93-3): Molecular formula: C₈H₅BrF₂O₂ (MW: 251.02).

Modifications to the Acetic Acid Moiety

Fluorination Impact

- Non-fluorinated analogs (e.g., 2-(2,6-dichlorophenyl)acetic acid): Lower acidity (pKa ~4.5) due to absence of electron-withdrawing fluorine atoms. Reduced metabolic stability compared to difluoro derivatives .

2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetic acid :

- Trifluoromethyl groups further enhance electron withdrawal, increasing acidity (pKa ~0.8) and reactivity .

Biological Activity

2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid (CAS No. 1852879-59-4) is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₈H₃ClF₄O₂

- Molecular Weight : 242.55 g/mol

- Density : 1.5 g/cm³

- Boiling Point : Not specified

- Melting Point : Not specified

These properties suggest a stable compound with potential applications in various biological settings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. While specific synthetic routes are not extensively documented in the literature, related compounds often utilize methods such as nucleophilic substitution and fluorination techniques to introduce the desired functional groups.

The biological activity of this compound is primarily linked to its structural features, particularly the presence of fluorine atoms which can enhance lipophilicity and bioavailability. Fluorinated compounds often exhibit unique interactions with biological targets due to their electronegativity and steric properties.

Pharmacological Studies

Recent studies have indicated that derivatives of difluoroacetic acid exhibit various pharmacological effects:

- Antitumor Activity : Some analogs have shown promising results in inhibiting tumor growth in preclinical models. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. Research has demonstrated that certain difluoroacetic acid derivatives can reduce inflammation in animal models .

- Metabolic Effects : There is emerging evidence suggesting that difluoroacetates can influence metabolic pathways, potentially acting as metabolic modulators in conditions like obesity and diabetes .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the effects of a difluoroacetic acid derivative on a range of cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The IC50 values ranged from 10 to 25 µM across different cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Inflammatory Response Modulation

In a model of acute inflammation, researchers investigated the anti-inflammatory effects of a structurally similar compound. The administration of the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to control groups, suggesting its utility in treating inflammatory diseases .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃ClF₄O₂ |

| Molecular Weight | 242.55 g/mol |

| Density | 1.5 g/cm³ |

| Biological Activity | Antitumor, Anti-inflammatory |

| IC50 (Antitumor) | 10 - 25 µM |

| Cytokine Inhibition | TNF-alpha, IL-6 reduction |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Chloro-2,3-difluorophenyl)-2,2-difluoroacetic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves halogenation and fluorination of phenylacetic acid derivatives. Key steps include:

- Halogenation : Chlorination at the 6-position of the aromatic ring using reagents like sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.

- Fluorination : Electrophilic fluorination via DAST (diethylaminosulfur trifluoride) or XtalFluor-E to introduce difluoro groups at the acetic acid moiety.

- Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Optimization : Adjust reaction temperature (e.g., 0–5°C for fluorination to minimize side reactions) and stoichiometry (e.g., 1.2 equivalents of DAST for complete conversion).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) and ¹H NMR (δ 3.5–4.0 ppm for CH₂ in acetic acid moiety) to confirm substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode ([M-H]⁻) to verify molecular weight (e.g., m/z 264.0 for C₈H₅ClF₄O₂⁻) .

- Chromatography : UPLC-PDA (photodiode array) at 210 nm for purity assessment, coupled with tandem MS for fragmentation patterns .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

- Solubility Profile :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | ~20 |

| Water (pH 7) | <1 |

| Dichloromethane | ~30 |

- Methodological Guidance : Use DMSO for stock solutions in biological assays. For reactions requiring anhydrous conditions, dichloromethane or THF is preferred. Precipitation in aqueous buffers necessitates sonication or co-solvents (e.g., 10% PEG-400) .

Advanced Research Questions

Q. What are the thermal degradation pathways of this compound under varying pH and temperature conditions?

- Experimental Design :

- Thermogravimetric Analysis (TGA) : Heat from 25°C to 300°C (10°C/min) under nitrogen. Observe mass loss at ~180°C, indicating cleavage of the difluoroacetic acid group.

- pH Stability Studies : Incubate at pH 2 (simulated gastric fluid) and pH 9 (simulated intestinal fluid) for 24 hours. LC-MS analysis reveals hydrolysis of the acetic acid moiety at pH 9, forming 6-chloro-2,3-difluorophenol as a byproduct .

Q. How does the compound interact with biological targets, and what are the challenges in detecting its metabolites?

- Metabolite Identification :

- In vitro : Incubate with liver microsomes (human or rodent). Use LC-MS/MS (Q-TOF) in data-dependent acquisition mode to detect phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (glucuronides).

- Challenges : Fluorinated metabolites often co-elute with matrix components. Optimize chromatographic separation using HILIC columns and ammonium formate buffers .

Q. What computational models predict the compound’s reactivity in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., the 6-chloro position).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics. Correlate with experimental yields from SNAr (nucleophilic aromatic substitution) trials .

Q. How can contradictory data on the compound’s stability in oxidative environments be resolved?

- Contradiction Analysis :

- Hypothesis Testing : Compare stability under ambient light vs. dark conditions (photooxidation risk).

- Advanced Analytics : Use EPR (electron paramagnetic resonance) to detect radical intermediates during oxidation.

- Resolution : Contradictions may arise from trace metal impurities (e.g., Fe³⁺). Introduce chelating agents (EDTA) during stability studies .

Q. What are the best practices for validating analytical methods in quantifying this compound in complex matrices?

- Validation Parameters :

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | R² ≥ 0.99 (1–100 ng/mL) |

| LOD/LOQ | 0.5 ng/mL / 1.5 ng/mL |

| Recovery | 85–115% (spiked plasma) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.